molecular formula C20H21N3O4S B11322239 2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11322239
M. Wt: 399.5 g/mol
InChI Key: MWKBCCWQNGCZLB-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the reaction of 2-methoxybenzoic acid with appropriate amine derivatives. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound likely binds to certain enzymes or receptors, modulating their activity. The exact pathways and targets are still under research, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from other benzamides, which may lack this structural feature and thus exhibit different reactivity and applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-methoxy-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H21N3O4S/c1-4-11-27-16-10-9-13(12-17(16)26-3)18-21-20(28-23-18)22-19(24)14-7-5-6-8-15(14)25-2/h5-10,12H,4,11H2,1-3H3,(H,21,22,23,24)

InChI Key

MWKBCCWQNGCZLB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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